2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a triazolopyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a thioether-linked acetamide moiety modified with a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C₂₂H₂₄N₆O₃S, with a molecular weight of 476.53 g/mol.
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-27-15-7-5-14(6-8-15)17-9-10-18-22-23-20(25(18)24-17)29-13-19(26)21-12-16-4-3-11-28-16/h5-10,16H,2-4,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLYWOSLRDIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4CCCO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel synthetic derivative with potential therapeutic applications. Its structure incorporates a triazolo-pyridazine moiety linked to a tetrahydrofuran group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C21H24N6O2S
- Molecular Weight : 420.52 g/mol
- CAS Number : 721964-51-8
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
1. Anticancer Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance:
- A study demonstrated that related triazolo-pyridazine derivatives showed potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In vitro studies have shown that similar triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
3. Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored:
- Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This effect is crucial for developing therapies for chronic inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially interacts with specific receptors involved in inflammatory pathways.
- Cell Cycle Regulation : The compound can induce cell cycle arrest and apoptosis in tumor cells.
Data Tables
| Activity Type | Related Studies | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Reduces TNF-alpha production |
Case Studies
-
Case Study on Anticancer Activity :
- A series of experiments were conducted using various concentrations of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers.
-
Case Study on Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Methoxy/Chloro : The ethoxy group in the target compound balances lipophilicity and solubility better than chloro (high logP) or methoxy (lower potency) substituents .
- Side Chain Modifications : The tetrahydrofuran-2-ylmethyl group enhances solubility compared to unmodified acetamides (e.g., 894037-84-4) .
Pharmacological Potential
- Anti-Exudative Activity: highlights acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) with anti-exudative efficacy comparable to diclofenac sodium (IC₅₀: 12 µM vs. 15 µM). The target compound’s tetrahydrofuran group may enhance target binding, though experimental data is pending .
- Triazole-Based Analogs : Compounds with thiophene-triazole cores (e.g., from Hotsulia and Fedotov, 2019) show moderate antimicrobial activity (MIC: 8–32 µg/mL), suggesting the target compound could be optimized for similar applications .
Toxicity Profiles
- Target Compound: No explicit toxicity data, but structural analogs like 1204296-37-6 () exhibit acute oral toxicity (LD₅₀: 320 mg/kg) and skin irritation, warranting caution in handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
